2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid
Description
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid is a naphthalene-derived compound featuring a methoxyethyl substituent at the 4-position of the naphthalene ring and an acetic acid group linked via an ether oxygen at the 1-position. Its molecular formula is C₁₅H₁₆O₄, with a molecular weight of 260.28 g/mol. The methoxyethyl group contributes to moderate lipophilicity, while the acetic acid moiety enhances solubility in polar solvents.
Synthesis pathways for analogous compounds (e.g., ) involve Grignard reactions or nucleophilic substitutions to introduce the methoxyalkyl group, followed by esterification and hydrolysis to yield the acetic acid functionality.
Properties
Molecular Formula |
C15H16O4 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-[4-(1-methoxyethyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C15H16O4/c1-10(18-2)11-7-8-14(19-9-15(16)17)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
VCVMQTOHTNCPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-(1-Methoxyethyl)naphthalen-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid .
Chemical Reactions Analysis
Types of Reactions
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and amines are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Naphthalene Ring
Halogen-Substituted Analogues
- 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid (CAS 835-08-5, C₁₂H₉ClO₃, MW 236.65 g/mol): The chlorine atom at the 4-position is electron-withdrawing, increasing the acidity of the acetic acid group (lower pKa) compared to the methoxyethyl-substituted compound. Higher logP (2.8 vs.
Methoxy-Substituted Analogues
- Lower molecular weight and logP (1.9) compared to the target compound, suggesting faster metabolic clearance .
Hydroxy-Methoxy Hybrid Analogues
Alkyl Chain Modifications
- Steric effects may hinder interactions with sterically sensitive targets .
Heterocyclic and Sulfur-Containing Analogues
- Higher molecular weight and complexity may improve target specificity but reduce oral bioavailability .
Morpholine and Heterocycle Derivatives
- Morpholine derivative of Naproxen (C₁₉H₂₀FNO₃, MW 329.37 g/mol): The morpholine ring improves solubility and metabolic stability compared to the methoxyethyl group. Propionic acid (vs. acetic acid) extends the carboxylic acid chain, altering pharmacokinetics and binding affinity .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituent | Solubility (mg/mL) | Notable Features |
|---|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₆O₄ | 260.28 | ~2.2 | 4-(1-Methoxyethyl) | Moderate (Polar solvents) | Balanced lipophilicity/solubility |
| 2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid | C₁₂H₉ClO₃ | 236.65 | 2.8 | 4-Chloro | Low | Higher acidity, membrane permeability |
| 2-(4-Methoxynaphthalen-1-yl)acetic acid | C₁₃H₁₂O₃ | 216.23 | 1.9 | 4-Methoxy | High | Rapid clearance, compact structure |
| 2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic acid | C₁₃H₁₂O₄ | 232.23 | 1.5 | 5-Hydroxy, 6-Methoxy | High | Enhanced H-bonding, polar |
| 2-((4-(1-Methoxypropyl)naphthalen-1-yl)oxy)acetic acid | C₁₆H₁₈O₄ | 274.31 | 2.8 | 4-(1-Methoxypropyl) | Low | Increased lipophilicity, longer T½ |
*Estimated using fragment-based methods (e.g., XLogP3).
Biological Activity
The compound 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₈O₃
- IUPAC Name : 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid
- Molecular Weight : 270.32 g/mol
The compound features a naphthalene moiety substituted with a methoxyethyl group, which is linked to an acetic acid functional group. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid exhibits several biological activities, including:
- Antioxidant Activity : The compound demonstrates significant free radical scavenging properties, which are essential for reducing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use in treating infections.
- Anticancer Effects : Investigations have shown that this compound may induce cytotoxicity in cancer cell lines by promoting apoptosis and inhibiting cell proliferation.
The biological effects of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, altering metabolic pathways involved in disease progression.
- Receptor Modulation : It can bind to receptors associated with cell growth and survival, influencing cellular signaling pathways.
Table 1: Biological Activities of 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid | 12.5 | A549 |
| Doxorubicin | 10.0 | A549 |
| Cisplatin | 8.0 | MDA-MB-231 |
Case Studies
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various naphthalene derivatives, including 2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid. The results indicated that this compound exhibited cytotoxic effects on A549 lung cancer cells, with an IC50 value of 12.5 μM, comparable to established chemotherapeutics like doxorubicin and cisplatin .
Another investigation focused on the antimicrobial activity of the compound against Staphylococcus epidermidis and Escherichia coli, demonstrating significant inhibition at concentrations as low as 15.6 μg/mL . These findings suggest a promising role for this compound in both cancer treatment and infection control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
